Aluminium tributyrate

説明

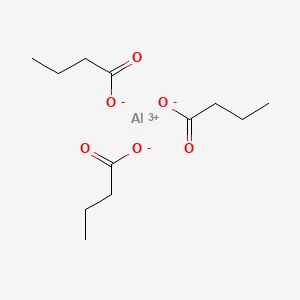

Structure

3D Structure of Parent

特性

CAS番号 |

7493-77-8 |

|---|---|

分子式 |

C12H21AlO6 |

分子量 |

288.27 g/mol |

IUPAC名 |

aluminum;butanoate |

InChI |

InChI=1S/3C4H8O2.Al/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |

InChIキー |

WPCPXPTZTOMGRF-UHFFFAOYSA-K |

正規SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Al+3] |

製品の起源 |

United States |

Synthetic Methodologies for Aluminium Tributyrate and Analogous Organoaluminum Species

Conventional Synthetic Approaches

Conventional methods for synthesizing aluminum tributyrate and similar organoaluminum compounds primarily rely on precursor-based synthesis and salt metathesis reactions. These approaches are well-established and widely utilized in both laboratory and industrial settings.

Precursor-Based Synthesis and Stoichiometric Considerations

The most common precursor-based method for the synthesis of aluminum alkoxides, including aluminum tributyrate, is the direct reaction of metallic aluminum with the corresponding alcohol, in this case, butanol. This reaction is typically catalyzed by the presence of a small amount of an activator, such as iodine or mercuric chloride, to disrupt the passivating oxide layer on the aluminum surface.

2 Al(s) + 6 CH₃(CH₂)₃OH(l) → 2 Al(O(CH₂)₃CH₃)₃(sol) + 3 H₂(g)

While the stoichiometry appears straightforward, the reaction kinetics can be complex. The rate of reaction tends to decrease as the concentration of the aluminum alkoxide product increases in the solution. This is because the product can coat the surface of the aluminum metal, thereby hindering further reaction between the metal and the alcohol. To counteract this, a significant excess of the alcohol is often used to maintain a conveniently rapid reaction rate and ensure the complete conversion of the aluminum.

| Parameter | Description | Stoichiometric Implication |

| Reactants | Aluminum (Al), Butanol (C₄H₉OH) | The ideal molar ratio is 1:3. |

| Product | Aluminium Tributyrate (Al(OC₄H₉)₃) | - |

| By-product | Hydrogen Gas (H₂) | - |

| Catalyst | Iodine (I₂) or Mercuric Chloride (HgCl₂) | Required in small amounts to initiate the reaction. |

| Reaction Condition | Elevated temperature | To increase the reaction rate. |

Table 1: Stoichiometric Considerations in the Precursor-Based Synthesis of this compound

Salt Metathesis Reactions in Aluminum Hydride Synthesis: Mechanistic Analogies

Salt metathesis, or double displacement, is a common reaction type in inorganic and organometallic synthesis. While direct synthesis from aluminum and butanol is prevalent for aluminum tributyrate, the principles of salt metathesis are well-illustrated in the synthesis of analogous compounds like aluminum hydride (AlH₃) and can be applied to the synthesis of aluminum alkoxides.

A common laboratory synthesis of aluminum hydride involves the reaction of lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solvent. eucass.eu

3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl

In this reaction, a hydride is exchanged for a chloride ligand on the aluminum center. This mechanistic principle can be extended to the synthesis of aluminum alkoxides. For instance, aluminum tributyrate could theoretically be synthesized by reacting a suitable aluminum salt (e.g., aluminum chloride) with a butyrate (B1204436) salt (e.g., sodium butyrate).

AlCl₃ + 3 NaO(CH₂)₃CH₃ → Al(O(CH₂)₃CH₃)₃ + 3 NaCl

This method offers an alternative route that avoids the direct handling of metallic aluminum and the evolution of hydrogen gas. The driving force for this reaction is often the precipitation of the inorganic salt (e.g., NaCl) from the reaction mixture, which shifts the equilibrium towards the products. This approach provides a versatile platform for the synthesis of various organoaluminum compounds by simply changing the anionic component of the salt. nih.govresearchgate.net

Advanced and Catalytically-Assisted Synthetic Strategies

To overcome the limitations of conventional methods, such as slow reaction rates and the need for stoichiometric reagents, advanced synthetic strategies are being explored. These include the use of heterogeneous catalysts and electrochemical pathways.

Catalytic Synthesis using Mesoporous Molecular Sieves and Zeolites

Mesoporous molecular sieves, such as MCM-41, and zeolites are crystalline aluminosilicates with well-defined pore structures and high surface areas. These materials can act as efficient heterogeneous catalysts for a variety of organic reactions. In the context of organoaluminum synthesis, they can offer several advantages, including increased reaction rates, improved selectivity, and easier separation of the catalyst from the reaction mixture.

The acidic sites within the zeolite framework can facilitate the reaction between aluminum and butanol. The mechanism likely involves the activation of the alcohol by the Brønsted or Lewis acid sites of the catalyst, making it more susceptible to react with the aluminum surface. The use of such catalysts can potentially lower the required reaction temperature and reduce the need for harsh chemical activators.

Research in this area is ongoing, with a focus on tailoring the properties of the zeolites, such as the Si/Al ratio and pore size, to optimize the catalytic activity for the synthesis of specific aluminum alkoxides like aluminum tributyrate. bohrium.comresearchgate.net

| Catalyst Type | Key Features | Potential Advantages in Synthesis |

| Zeolites | Microporous crystalline aluminosilicates, strong acid sites. | Shape selectivity, high thermal stability, regenerability. |

| MCM-41 | Mesoporous silica (B1680970) with a hexagonal array of uniform pores. | High surface area, ability to accommodate larger molecules. |

Table 2: Comparison of Potential Catalysts for this compound Synthesis

Electrochemical Synthesis Pathways for Organoaluminum Compounds

Electrochemical methods provide a clean and efficient alternative for the synthesis of organoaluminum compounds. This technique involves the use of a sacrificial aluminum anode in an electrolytic cell containing the alcohol (butanol) and a suitable electrolyte. When a current is applied, the aluminum anode dissolves, and the resulting Al³⁺ ions react with the butoxide ions generated from the alcohol at the cathode to form aluminum tributyrate.

This method allows for precise control over the reaction rate by adjusting the applied current and can often be performed at room temperature. It also avoids the use of chemical activators that can introduce impurities into the final product. The electrochemical synthesis of various aluminum(III) alkoxides has been successfully demonstrated, showcasing the versatility of this approach. nanoient.orgescholarship.orgnih.gov

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of aluminum tributyrate aims to reduce the environmental impact of the manufacturing process. nih.govnih.govmdpi.comjetir.orgrsc.org Key principles that are particularly relevant include maximizing atom economy, using safer solvents, and employing catalytic reagents. sescollege.ac.inwordpress.com

Atom Economy: This principle, developed by Barry Trost, emphasizes the efficiency of a chemical reaction in converting reactants into the desired product. sescollege.ac.inwordpress.com For the direct synthesis of aluminum tributyrate from aluminum and butanol, the atom economy is theoretically 100%, as all the atoms of the reactants are incorporated into the final product and the co-product, hydrogen gas. However, in practice, side reactions or the use of excess reagents can lower the effective atom economy.

E-Factor: The Environmental Factor (E-Factor) is another metric used to assess the environmental impact of a chemical process. It is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For the synthesis of aluminum tributyrate, waste can be generated from unreacted starting materials, catalyst residues, and solvents used for purification.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | The direct synthesis method has a high theoretical atom economy. |

| Safer Solvents | Utilizing butanol as both a reactant and a solvent minimizes the need for additional, potentially hazardous solvents. If other solvents are needed, greener alternatives like ionic liquids or supercritical fluids could be explored. |

| Catalysis | The use of heterogeneous catalysts like zeolites is preferable to stoichiometric reagents as they can be recycled and reused, reducing waste. sescollege.ac.inchembam.com |

| Energy Efficiency | Electrochemical methods can often be performed at ambient temperature and pressure, reducing energy consumption compared to thermally driven processes. |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize by-product formation is crucial. |

Table 3: Application of Green Chemistry Principles to this compound Synthesis

By integrating these advanced synthetic strategies and green chemistry principles, the production of aluminum tributyrate can be made more efficient, cost-effective, and environmentally benign.

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminium Tributyrate

State-of-the-Art Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding within aluminium tributyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear and Variable-Temperature Investigations for Fluxional Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, multinuclear NMR, including ¹H, ¹³C, and ²⁷Al NMR, would provide detailed structural information.

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra would confirm the structure of the butyrate (B1204436) ligands. The ¹H NMR spectrum is expected to show characteristic signals for the methyl (CH₃), methylene (CH₂), and alpha-methylene (α-CH₂) protons of the butyrate chain. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the alpha and beta carbons, and the terminal methyl carbon. The chemical shifts of these nuclei would be influenced by the coordination to the aluminium center.

²⁷Al NMR: As a quadrupolar nucleus (spin I = 5/2), the ²⁷Al NMR signal for this compound is expected to be broad. huji.ac.ilresearchgate.net The chemical shift and linewidth of the ²⁷Al resonance are highly sensitive to the symmetry of the coordination environment around the aluminium atom. huji.ac.ilresearchgate.netmdpi.comresearchgate.netpascal-man.com A more symmetrical environment, such as a perfect octahedral coordination, would result in a sharper signal, while any distortion would lead to significant line broadening. huji.ac.il The chemical shift would indicate the coordination number of the aluminium, with hexa-coordinated aluminium typically resonating in a specific range. mdpi.compascal-man.com

Variable-Temperature NMR and Fluxional Behavior: Variable-temperature NMR studies could reveal any dynamic processes or fluxional behavior in this compound. In solution, the butyrate ligands might undergo exchange processes, which would be evident from changes in the NMR spectra as a function of temperature. At low temperatures, distinct signals for non-equivalent ligand positions might be observed, which could coalesce into a single, averaged signal at higher temperatures as the exchange rate increases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Butyrate Ligand in this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | α-CH₂ | 2.2 - 2.5 | Triplet |

| ¹H | β-CH₂ | 1.6 - 1.8 | Sextet |

| ¹H | γ-CH₃ | 0.9 - 1.0 | Triplet |

| ¹³C | C=O | 170 - 180 | - |

| ¹³C | α-CH₂ | 35 - 40 | - |

| ¹³C | β-CH₂ | 18 - 22 | - |

| ¹³C | γ-CH₃ | 13 - 15 | - |

Note: These are predicted values based on typical ranges for butyrate esters and related compounds. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Analysis and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint for the functional groups present. In the case of this compound, FTIR would be particularly useful for studying the coordination of the carboxylate groups to the aluminium center.

The key vibrational bands of interest in the FTIR spectrum of this compound would be:

Carboxylate Stretching Vibrations: The asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are highly informative. The positions of these bands and the difference between them (Δν = νₐ - νₛ) can indicate the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). For instance, in stearic acid-treated aluminium powder, the formation of an interfacial carboxylate is confirmed by the appearance of characteristic absorbance peaks.

C-H Stretching and Bending Vibrations: The spectrum would also show bands corresponding to the stretching and bending vibrations of the C-H bonds in the alkyl chains of the butyrate ligands, typically in the regions of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

Al-O Vibrations: The vibrations corresponding to the Al-O bonds would be expected at lower frequencies, typically below 700 cm⁻¹. researchgate.net

Table 2: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric ν(COO⁻) | 1550 - 1620 | Carboxylate |

| Symmetric ν(COO⁻) | 1400 - 1450 | Carboxylate |

| C-H stretching | 2850 - 2980 | Alkyl chain |

| C-H bending | 1370 - 1470 | Alkyl chain |

| Al-O stretching | 400 - 700 | Aluminium-Oxygen bond |

Note: The exact positions of the carboxylate stretching bands are dependent on the coordination mode and the crystalline environment.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction: Crystalline Structure and Solid-State Conformations

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. wikipedia.org For a polycrystalline powder of this compound, powder XRD would provide a diffraction pattern with a series of peaks at specific angles (2θ). This pattern is unique to the crystalline phase of the compound and can be used for phase identification.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide a detailed three-dimensional map of the electron density within the crystal. mdpi.comrsc.org This would allow for the precise determination of:

Unit cell parameters: The dimensions and angles of the repeating unit of the crystal lattice.

Space group: The symmetry of the crystal structure.

Atomic coordinates: The precise positions of all atoms within the unit cell.

Bond lengths and angles: The geometry of the coordination around the aluminium center and the conformation of the butyrate ligands.

Intermolecular interactions: How the individual this compound molecules pack together in the solid state.

Based on studies of other aluminium complexes, a six-coordinate aluminium ion is a likely possibility. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS would be used to:

Confirm Elemental Composition: The survey spectrum would show peaks corresponding to aluminium (Al), oxygen (O), and carbon (C), confirming the elemental makeup of the compound.

Determine Oxidation States: High-resolution spectra of the Al 2p, O 1s, and C 1s regions would provide information about the chemical environment and oxidation states of these elements. The binding energy of the Al 2p peak would confirm the +3 oxidation state of aluminium. thermofisher.comxpsfitting.com The O 1s spectrum could potentially distinguish between oxygen atoms in the carboxylate groups and any surface hydroxyl groups or adsorbed water. The C 1s spectrum could be deconvoluted to identify carbons in the alkyl chain and the carboxylate group.

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical State |

| Al | 2p | 74 - 76 | Al³⁺ |

| O | 1s | 531 - 533 | O in COO⁻ |

| C | 1s | ~285 | C-C, C-H |

| C | 1s | ~288 - 289 | C in COO⁻ |

Note: Binding energies can be affected by surface charging and require proper calibration.

Raman Spectroscopy: Complementary Vibrational Characterization

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of light and provides complementary information to FTIR. For this compound, Raman spectroscopy would be particularly useful for studying:

Symmetric Vibrations: Raman spectroscopy is often more sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching of the carboxylate group and the C-C backbone vibrations of the butyrate ligands would be expected to show strong Raman signals.

Al-O Vibrations: The Al-O stretching modes at low frequencies would also be observable in the Raman spectrum. researchgate.netresearchgate.net

Structural Information: Changes in the Raman spectrum can be correlated with changes in the crystalline structure or conformation of the molecule.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound.

Microstructural and Morphological Analysis

The physical form and structure of this compound at the micro and nano-scale can be investigated using microscopic techniques. These properties are important for understanding the bulk behavior of the material.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to visualize the morphology of this compound.

Scanning Electron Microscopy (SEM): SEM would provide high-resolution images of the surface topography of this compound powder. researchgate.netresearchgate.net This would reveal the shape, size, and size distribution of the particles, as well as their surface texture and degree of agglomeration.

Transmission Electron Microscopy (TEM): TEM allows for much higher magnification and resolution than SEM, enabling the visualization of the internal structure of the material. researchgate.netsemanticscholar.orgresearchgate.net For this compound, TEM could be used to examine the crystallinity of the particles and to identify any defects or dislocations within the crystal lattice.

The morphological and microstructural characteristics of this compound are critical for its handling, processing, and performance in various applications.

Scanning Electron Microscopy (SEM): Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the analysis of aluminum carboxylates, such as aluminum tributyrate, SEM would reveal details about particle size, shape, and surface texture.

Based on studies of other aluminum compounds, it can be anticipated that the morphology of aluminum tributyrate could vary significantly depending on its synthesis and processing conditions. For instance, SEM analysis of aluminum particles has shown a range of morphologies from large microparticles to smaller, more aggregated structures. Similarly, aluminum fumarate, a metal-organic framework, has been observed to have distinct crystalline shapes. While specific SEM images for aluminum tributyrate are not available, a hypothetical analysis would likely focus on characterizing the following aspects:

Particle Size Distribution: Determining the range and average size of the aluminum tributyrate particles.

Particle Shape: Identifying whether the particles are crystalline, amorphous, spherical, irregular, or aggregated.

Surface Texture: Observing features such as smoothness, roughness, porosity, or the presence of any surface coatings.

A representative data table for a hypothetical SEM analysis of two different batches of aluminum tributyrate is presented below.

| Sample ID | Average Particle Size (µm) | Morphology Description | Surface Characteristics |

| ATB-001 | 5.2 ± 1.8 | Irregular, agglomerated particles | Rough, with some visible porosity |

| ATB-002 | 2.5 ± 0.9 | More uniform, pseudo-spherical particles | Relatively smooth surface texture |

Transmission Electron Microscopy (TEM): Nanoscale Structure and Atomic-Level Details

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal structure and atomic-level details of materials. For a compound like aluminum tributyrate, TEM could be employed to visualize its nanoscale features, crystal lattice, and any present defects.

While there is no specific TEM data for aluminum tributyrate, studies on other nanoscale materials, including aluminum-based composites, demonstrate the capability of TEM to reveal detailed structural information. For instance, TEM has been used to study the microstructure of aluminum alloys and the nanoscale morphology of other chemical compounds. A TEM analysis of aluminum tributyrate could potentially reveal:

Crystallinity: Determining whether the material is crystalline, polycrystalline, or amorphous by observing diffraction patterns.

Nanoparticle Morphology: Visualizing the shape and size of individual nanoparticles if the material is in nanoparticulate form.

Lattice Fringes: In crystalline samples, resolving the atomic planes to measure lattice spacing.

Below is a hypothetical data table summarizing potential findings from a TEM analysis of aluminum tributyrate.

| Feature | Observation | Description |

| Crystallinity | Polycrystalline | The diffraction pattern shows rings indicative of multiple crystal orientations. |

| Primary Particle Size | 50 - 100 nm | Individual crystalline domains are observed within this size range. |

| Lattice Spacing | d = 0.45 nm | A predominant lattice fringe spacing is measured, corresponding to a specific crystal plane. |

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA detects temperature differences between a sample and an inert reference material, indicating exothermic or endothermic events.

For aluminum carboxylates, thermal decomposition typically proceeds in several stages. acs.org While specific TGA/DTA data for aluminum tributyrate is not available in the public domain, studies on other aluminum carboxylates, such as aluminum formate (B1220265) and acetate, provide a general model for its expected thermal behavior. acs.org The decomposition process generally involves:

Dehydration: The loss of any adsorbed or coordinated water molecules.

Decarboxylation: The breakdown of the carboxylate structure, leading to the release of volatile organic compounds.

Formation of Aluminum Oxide: The final solid residue is typically a form of alumina (B75360) (Al₂O₃).

A DTA curve would show endothermic peaks corresponding to dehydration and decomposition, and potentially exothermic peaks related to the crystallization of alumina at higher temperatures. acs.org

The following table presents hypothetical TGA/DTA data for the thermal decomposition of aluminum tributyrate in an inert atmosphere.

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Associated Process |

| 50 - 150 | ~5% | Endothermic | Removal of adsorbed water and/or solvent. |

| 250 - 450 | ~65% | Strong Endothermic | Decomposition of the butyrate ligands (decarboxylation). |

| > 500 | - | Exothermic | Crystallization of amorphous alumina to a more stable phase. |

Reaction Mechanisms and Kinetic Investigations Involving Aluminium Tributyrate

Mechanistic Pathways in Aluminium-Catalyzed Reactions

The catalytic activity of aluminum compounds, including aluminium tributyrate, is primarily rooted in their behavior as Lewis acids. This property dictates the mechanistic routes through which they influence a variety of chemical reactions, from esterifications to more complex organometallic transformations.

This compound can function as an effective catalyst in both esterification and transesterification reactions. The generally accepted mechanism for these processes, under Lewis acid catalysis, involves the activation of a carbonyl group. researchgate.netwikipedia.orgethz.ch

In a typical esterification reaction between a carboxylic acid and an alcohol, the aluminum center of the catalyst coordinates to the carbonyl oxygen of the carboxylic acid. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. rsc.org The subsequent steps involve the formation of a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield the ester product. The catalyst is regenerated in the final step, allowing it to participate in another catalytic cycle.

The mechanism for transesterification is analogous. rsc.org Here, the aluminum catalyst activates the carbonyl group of the starting ester. An incoming alcohol molecule then acts as the nucleophile, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the original alcohol moiety and forming a new ester. The equilibrium of this reversible reaction can be driven towards the desired product by removing the liberated alcohol, often through distillation. rsc.org

The catalytic efficacy of this compound is fundamentally derived from its Lewis acidic nature. wikipedia.org A Lewis acid is defined as an electron-pair acceptor. The aluminum atom in organoaluminum compounds possesses a vacant p-orbital, which allows it to readily accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. portalabpg.org.brbohrium.com

This interaction between the aluminum Lewis acid and the substrate is the key activating step in the catalytic cycle. researchgate.net By forming an adduct with the carbonyl oxygen, the aluminum catalyst polarizes the carbon-oxygen double bond. This polarization enhances the partial positive charge on the carbonyl carbon, thereby lowering the activation energy for the nucleophilic attack that follows. researchgate.net This activation is a common feature in many reactions catalyzed by aluminum compounds, including Friedel-Crafts acylations and aldol (B89426) reactions. wikipedia.orgscribd.com The strength of this Lewis acidity can be tuned by the ligands attached to the aluminum center; in the case of this compound, the butyrate (B1204436) groups influence the electronic properties and steric environment of the catalytic site.

Recent advancements in catalysis have highlighted the importance of cooperative mechanisms, where multiple components of a catalytic system work in synergy to achieve a transformation that is not possible or is inefficient with a single component. scienceopen.com Organoaluminum compounds can participate in such cooperative catalytic systems. researchgate.net

In these mechanisms, the organoaluminum species, acting as a Lewis acid, activates the substrate while another catalytic species performs a complementary role. For instance, in a bimetallic system, a second metal may be involved in a different stage of the catalytic cycle, such as activating the nucleophile. scienceopen.com Alternatively, ligands bound to the aluminum can actively participate in the reaction. This concept, known as "aluminum-ligand cooperation," can involve the ligand acting as a Brønsted base to deprotonate the nucleophile, thereby increasing its reactivity, while the aluminum center simultaneously activates the electrophile. researchgate.net Such cooperative pathways can lead to enhanced reactivity, novel reaction pathways, and improved selectivity in chemical transformations. chim.it

Quantitative Kinetic Studies of this compound Reactions

To fully comprehend and optimize reactions catalyzed by this compound, it is essential to move beyond mechanistic proposals and conduct quantitative kinetic studies. These investigations provide empirical data on reaction rates, the influence of reactant concentrations, and the energetic parameters of the reaction.

The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants and the rate constant, k. For a reaction involving this compound, the rate law typically takes the form:

Rate = k [Substrate]m [Alcohol]n [this compound]p

The exponents m, n, and p represent the order of the reaction with respect to each component and must be determined experimentally. libretexts.org This is achieved by systematically varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate.

Table 1: Hypothetical Kinetic Data for an Esterification Reaction Catalyzed by an Aluminium Compound

This interactive table presents hypothetical experimental data for determining the reaction orders in an esterification reaction. By analyzing how the initial rate changes with the concentration of each reactant, one can deduce the rate law. For example, comparing experiments 1 and 2, doubling [Carboxylic Acid] doubles the rate, suggesting the reaction is first order in the carboxylic acid. Comparing experiments 1 and 3 shows that doubling [Alcohol] also doubles the rate, indicating a first-order dependence. Finally, comparing experiments 1 and 4 reveals that doubling the [Catalyst] concentration quadruples the rate, indicating a second-order dependence on the catalyst. Thus, the hypothetical rate law is: Rate = k[Carboxylic Acid]¹[Alcohol]¹[Catalyst]².

| Experiment | [Carboxylic Acid] (mol/L) | [Alcohol] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.01 | 1.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.01 | 2.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.01 | 2.0 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.02 | 4.0 x 10⁻⁴ |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter obtained from kinetic studies. It can be determined using the Arrhenius equation, which relates the rate constant (k) to the reaction temperature (T):

k = A e-Ea/RT

where A is the pre-exponential factor (related to collision frequency and orientation) and R is the ideal gas constant. youtube.com

To calculate Ea, the reaction is performed at several different temperatures, and the rate constant k is determined for each temperature. A plot of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope equal to -Ea/R. rdd.edu.iq

Kinetic studies on the esterification of levulinic acid using aluminum sulfate (B86663) as a catalyst have determined an activation energy of 10.19 kcal/mol (approximately 42.6 kJ/mol). portalabpg.org.br Another study on the transesterification of edible oil using a WO₃/AlPO₄ catalyst found an activation energy of 51.37 kJ/mol. bohrium.comub.edu These values provide an insight into the energy barriers for similar aluminum-catalyzed esterification processes.

In addition to activation energy, other thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined. For the esterification of levulinic acid with 1-butene, these values were experimentally found to be -32.9 kJ/mol and -70 J/(mol·K), respectively, indicating an exothermic reaction that leads to a more ordered state. acs.org

Table 2: Illustrative Data for the Determination of Activation Energy

This table provides hypothetical rate constants for an aluminum-catalyzed reaction at different temperatures. Plotting ln(k) versus 1/T would allow for the graphical determination of the activation energy.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (L/mol·s) | ln(k) |

| 300 | 0.00333 | 0.05 | -3.00 |

| 310 | 0.00323 | 0.10 | -2.30 |

| 320 | 0.00313 | 0.18 | -1.71 |

| 330 | 0.00303 | 0.32 | -1.14 |

Influence of Systemic Reaction Parameters on Kinetic Profiles

In any kinetic investigation, understanding the influence of systemic reaction parameters is crucial for optimizing reaction conditions and elucidating the reaction mechanism. For a hypothetical study on aluminum tributyrate, key parameters would include temperature, concentration of reactants, and the presence of catalysts.

Temperature: The rate of most chemical reactions increases with temperature. This relationship is typically described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). Experimental studies would involve conducting the reaction at various temperatures to determine these parameters. For instance, in the thermal decomposition of aluminum-containing compounds, higher temperatures generally lead to faster decomposition rates.

Concentration: The rate of a reaction is also dependent on the concentration of the reactants. The precise relationship is given by the rate law of the reaction, which is determined experimentally. For a reaction involving aluminum tributyrate, one would systematically vary its concentration and the concentration of any other reactants to determine the order of the reaction with respect to each component. This would provide insights into the molecularity of the rate-determining step of the reaction mechanism.

Catalysts: Catalysts can significantly alter the rate of a reaction without being consumed in the process. They provide an alternative reaction pathway with a lower activation energy. Investigations into catalyzed reactions of aluminum compounds often explore the use of various acids, bases, or transition metal complexes. A study on aluminum tributyrate would involve screening potential catalysts and evaluating their effect on the reaction rate and product selectivity.

A hypothetical data table illustrating the kind of data that would be collected in such a study is presented below.

Table 1: Hypothetical Kinetic Data for a Reaction Involving Aluminum Tributyrate

| Experiment | [Al(C₄H₇O₂)₃] (mol/L) | [Reactant B] (mol/L) | Temperature (K) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 300 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 300 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 300 | 4.8 x 10⁻⁴ |

Note: This table is for illustrative purposes only and is not based on actual experimental data for aluminum tributyrate.

Computational Approaches to Reaction Kinetics Modeling

Computational chemistry provides powerful tools for modeling reaction kinetics and complementing experimental studies. These approaches can offer detailed insights into reaction mechanisms at the molecular level.

Quantum Mechanical Methods: Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction enthalpies. For a reaction involving aluminum tributyrate, DFT calculations could be employed to explore different possible reaction pathways and identify the most energetically favorable one. Such calculations can also provide information about the geometry and electronic structure of the transition state, which is crucial for understanding the reaction mechanism.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of reacting molecules over time. By simulating the trajectories of atoms and molecules, MD can provide insights into the role of solvent effects and conformational changes during a reaction. For a system containing aluminum tributyrate, MD simulations could be used to investigate how the butyrate ligands interact with other molecules and how these interactions influence the reactivity of the aluminum center.

Kinetic Modeling: The data obtained from both experiments and computational studies can be used to develop a comprehensive kinetic model. This model would consist of a set of differential equations that describe the change in concentration of each species over time. By fitting this model to the experimental data, one can obtain accurate values for the rate constants of the individual elementary steps in the reaction mechanism.

While the specific application of these methods to aluminum tributyrate is not documented, they represent the state-of-the-art in the study of reaction kinetics and would be the primary tools for any future investigation into the reactivity of this compound.

Table of Compounds

| Compound Name |

|---|

Catalytic Applications of Aluminium Tributyrate in Chemical Synthesis

Catalysis in Advanced Organic Synthesis

The application of aluminum compounds in catalysis is well-established, offering an attractive combination of high reactivity, abundance, and lower toxicity compared to many transition metals. Aluminum tributyrate fits within this paradigm, presenting opportunities for catalyzing fundamental organic transformations.

Esterification and transesterification are cornerstone reactions in organic synthesis, crucial for producing everything from pharmaceuticals and polymers to biofuels. Lewis acids are effective catalysts for these processes. While direct literature on aluminum tributyrate is specialized, its function can be understood by analogy with other aluminum-based catalysts, such as aluminum chloride and other aluminum alkoxides, which are known to catalyze such reactions. nih.govresearchgate.net

The catalytic cycle for transesterification using a metal alkoxide typically involves the coordination of the ester's carbonyl oxygen to the Lewis acidic aluminum center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the exchange of the alkoxy group. rsc.org

The effectiveness of such catalysts has been demonstrated in various contexts, including the production of fatty acid methyl esters (FAME), the primary components of biodiesel. For instance, the transesterification of palm oil using an aluminum-based catalyst (alum) highlights the conditions under which such reactions can proceed to high yields. researchgate.net

Table 1: Example Conditions for Aluminum-Catalyzed Transesterification of Palm Oil researchgate.net

| Parameter | Value |

|---|---|

| Methanol to Oil Molar Ratio | 18:1 |

| Catalyst to Oil Ratio | 7.09 wt% |

| Reaction Temperature | 170°C |

| Reaction Time | 12 hours |

| Fatty Acid Methyl Ester (FAME) Yield | 92.5 wt% |

Metal alkoxides are renowned for their ability to catalyze the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA). kocaeli.edu.tracs.org Aluminum alkoxides, in particular, have been extensively studied as initiators for these polymerizations. rsc.orgnih.gov Aluminum isopropoxide, a close structural analog of aluminum tributyrate, is a well-known catalyst for the ROP of cyclic esters. sigmaaldrich.comwikipedia.org

The mechanism, often referred to as a coordination-insertion mechanism, begins with the coordination of the cyclic ester monomer to the aluminum center. Subsequently, the monomer inserts into the aluminum-alkoxide bond, which initiates the polymer chain growth. This process allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indexes. kocaeli.edu.tr The choice of ligands attached to the aluminum center can significantly influence the stereoselectivity of the polymerization, which in turn determines the physical properties of the resulting polymer. acs.orgrsc.org Given these precedents, aluminum tributyrate is a strong candidate for investigation as a catalyst in the synthesis of functional and biodegradable polymers via ROP.

The principles of green chemistry encourage the use of catalysts that are efficient, non-toxic, and derived from abundant resources. Aluminum-based catalysts align well with these criteria. Aluminum is the most abundant metal in the Earth's crust, and its compounds are generally considered to have low toxicity, offering a more sustainable alternative to catalysts based on heavy or precious metals.

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Esterification : This is a condensation reaction that produces water as a byproduct. As a result, its atom economy is inherently less than 100%.

Transesterification : In this reaction, an alcohol and an ester are converted into a different alcohol and ester. While all atoms are rearranged, if the target is only one of the products, the other is considered a byproduct, affecting the practical atom economy.

Ring-Opening Polymerization : This is an addition reaction where the cyclic monomer opens and adds to the growing polymer chain. In principle, all atoms of the monomer are incorporated into the final polymer, leading to a theoretical atom economy of 100%, which is highly desirable from a green chemistry perspective.

The use of aluminum tributyrate in these reactions, particularly in ROP, represents a promising avenue for developing manufacturing processes that are both efficient and environmentally benign.

Comparative Analysis of Heterogeneous versus Homogeneous Catalysis Paradigms for Aluminium Tributyrate

Catalysis can be broadly classified into two paradigms: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. kocaeli.edu.tr Aluminum tributyrate, as a discrete molecular compound, would typically function as a homogeneous catalyst , dissolving in the organic reaction medium.

The choice between these paradigms involves a trade-off between activity, selectivity, and practicality. Homogeneous catalysts often exhibit higher activity and selectivity due to the well-defined nature of their active sites and the absence of mass transfer limitations. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which complicates purification and prevents easy catalyst recycling.

Conversely, heterogeneous catalysts, while sometimes less active, are easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst reuse. researchgate.net A potential strategy to combine the advantages of both systems is the heterogenization of a homogeneous catalyst. For aluminum tributyrate, this could involve immobilizing the compound onto a solid support, such as alumina (B75360), silica (B1680970), or a polymer resin. tamu.edumdpi.com This approach could render the catalyst recyclable while potentially maintaining its high intrinsic activity.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for this compound

| Characteristic | Homogeneous Catalysis (Dissolved Al Tributyrate) | Heterogeneous Catalysis (Supported Al Tributyrate) |

|---|---|---|

| Phase | Same phase as reactants (liquid) | Different phase from reactants (solid catalyst in liquid/gas reactants) |

| Activity/Selectivity | Often higher due to well-defined active sites and high accessibility | May be lower due to mass transfer limitations and less uniform sites |

| Catalyst Separation | Difficult; may require distillation or extraction | Easy; typically by filtration |

| Recyclability | Generally poor or requires complex processes | Generally good |

| Thermal Stability | May be limited | Often higher, especially when supported on robust materials |

Rational Catalyst Design and Optimization Strategies for Enhanced Performance

To enhance the catalytic performance of aluminum tributyrate, several rational design and optimization strategies can be employed, drawing from established principles in Lewis acid catalysis. patsnap.compatsnap.com

Ligand Modification : The tributyrate groups are themselves ligands. However, introducing ancillary ligands could profoundly alter the catalyst's properties. For example, coordinating aluminum tributyrate with multidentate chiral ligands (like salen or BINOL derivatives) could create an asymmetric environment around the metal center. wikipedia.org This is a key strategy for developing catalysts for asymmetric synthesis, enabling the production of single-enantiomer products, which is critical in the pharmaceutical industry. patsnap.com

Tuning Lewis Acidity : The catalytic activity is directly related to the Lewis acidity of the aluminum center. This can be tuned by modifying the electronic properties of the ligands. Incorporating electron-withdrawing groups into ancillary ligands can increase the Lewis acidity of the aluminum, potentially accelerating the reaction rate. wikipedia.org

Use of Co-catalysts/Activators : In some systems, particularly polymerization, the activity of the primary catalyst can be dramatically enhanced by a co-catalyst or activator. For aluminum alkoxides, this could be a nucleophilic or a Lewis acidic species that facilitates the initiation or propagation steps of the reaction. rsc.org

Support and Immobilization Effects : In developing a heterogeneous version of the catalyst, the choice of support material is crucial. The support not only provides a stable anchor but can also influence catalytic activity through catalyst-support interactions. For instance, using a support with controlled porosity can help mitigate mass transfer limitations, while acidic or basic supports can act synergistically with the immobilized aluminum complex. acs.orgsemanticscholar.org

By systematically exploring these strategies, the catalytic activity, selectivity, and stability of aluminum tributyrate-based systems can be optimized for specific applications in advanced chemical synthesis.

Aluminium Tributyrate in Advanced Materials Science and Engineering

Exploration in the Development of Advanced Materials Utilizing Aluminium Tributyrate

This compound is emerging as a compound of interest in the exploration and development of advanced materials. Its utility is primarily rooted in its role as a precursor for the synthesis of alumina (B75360) (Al₂O₃) and other aluminium-based materials with tailored properties. Research in this area often focuses on leveraging the chemical characteristics of this compound to control the morphology, particle size, and crystalline phase of the resulting materials.

One of the key areas of exploration is the synthesis of nanostructured alumina. For instance, the sol-gel method can be adapted to use this compound as a precursor to produce alumina nanoparticles. iaamonline.orgijcce.ac.ir The process typically involves the hydrolysis and condensation of the aluminium precursor in a controlled environment. The butyrate (B1204436) groups in this compound influence the reaction kinetics, which in turn affects the final properties of the alumina particles. The resulting nanomaterials are being investigated for applications in catalysis, as abrasives, and in the fabrication of ceramic components. mdpi.comscispace.com

Furthermore, this compound is being explored in the creation of composite materials. By incorporating it into a polymer matrix and subsequently inducing its conversion to alumina, it is possible to create polymer-matrix composites with enhanced thermal and mechanical properties. mdpi.com This in-situ formation of the ceramic phase can lead to a more uniform dispersion and stronger interfacial bonding between the filler and the matrix.

Research is also delving into the use of this compound for creating thin films and coatings. mdpi.comhighpurityaluminum.com Techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) can potentially utilize this compound as a source of aluminium. asu.edu These films are being developed for applications in microelectronics, optics, and as protective layers due to their desirable electrical, optical, and corrosion-resistant properties. substratasolutions.com

The following table summarizes the types of advanced materials being developed with this compound and their potential applications:

| Material Type | Synthesis Method | Key Features | Potential Applications |

| Alumina Nanoparticles | Sol-Gel, Hydrothermal | Controlled particle size, high surface area | Catalysis, Abrasives, Advanced Ceramics |

| Polymer-Matrix Composites | In-situ conversion | Enhanced thermal and mechanical stability | Aerospace, Automotive components |

| Thin Films and Coatings | CVD, ALD | Uniform thickness, high purity | Microelectronics, Optical devices, Protective layers |

Function as an Additive or Precursor in Material Fabrication Processes

This compound serves a crucial function as both an additive and a precursor in various material fabrication processes. Its primary role as a precursor is in the synthesis of aluminium oxide (alumina), a widely used ceramic material. ijcce.ac.ir The thermal decomposition of this compound at elevated temperatures yields alumina, making it a valuable component in processes where the in-situ formation of a ceramic phase is desired. mdpi.comkashanu.ac.irmdpi.com

In the sol-gel process, this compound can be used as a starting material to form a stable sol, which is then converted into a gel. nih.govmdpi.comresearchgate.net The controlled hydrolysis and condensation of the this compound allow for precise control over the microstructure of the final alumina product. This method is employed to produce alumina with high purity, homogeneity, and specific surface areas, which are critical for applications in catalysis and as catalyst supports. mdpi.com

As an additive, this compound can be incorporated into polymer formulations to enhance their properties. For instance, its addition to a polymer matrix, followed by thermal treatment, can lead to the formation of finely dispersed alumina particles within the polymer. mdpi.com This can improve the thermal stability, flame retardancy, and mechanical strength of the resulting composite material.

The fabrication of advanced ceramics is another area where this compound finds application. It can be used as a binder in the initial stages of ceramic processing, which then burns off during sintering, leaving behind a pure alumina structure. Its decomposition characteristics, such as the temperature at which it breaks down and the byproducts it forms, are important considerations in designing the firing cycle for the ceramic material. nih.gov

A summary of the functions of this compound in material fabrication is presented in the table below:

| Fabrication Process | Function of this compound | Resulting Material | Key Advantages |

| Sol-Gel Synthesis | Precursor | High-purity Alumina | Control over microstructure and surface area |

| Polymer Compounding | Additive | Polymer-Matrix Composite | Improved thermal and mechanical properties |

| Ceramic Manufacturing | Precursor/Binder | Advanced Ceramics | In-situ formation of alumina, controlled porosity |

| Thin Film Deposition | Precursor | Alumina Thin Films | Uniform and conformal coatings |

Interdisciplinary Research Approaches in Aluminium-Based Materials Development

The development of advanced materials from this compound necessitates a highly interdisciplinary research approach, integrating principles from chemistry, materials science, physics, and engineering. This collaborative effort is crucial for understanding and controlling the synthesis, characterization, and application of these novel materials.

Chemistry and Materials Science Synergy: The synthesis of materials from this compound is a prime example of the synergy between chemistry and materials science. Chemists focus on the synthesis of high-purity this compound and study its reaction mechanisms during processes like sol-gel synthesis or thermal decomposition. mdpi.comnih.gov Materials scientists then utilize this fundamental chemical knowledge to design and fabricate materials with specific microstructures and properties. researchgate.netresearchgate.net For instance, by controlling the hydrolysis rate of this compound, it is possible to tailor the pore size distribution of the resulting alumina, which is a critical parameter for catalytic applications.

Integration of Experimental and Computational Methods: Modern materials research heavily relies on the integration of experimental techniques with computational modeling. Experimental studies, such as spectroscopic analysis (FTIR, NMR) and thermal analysis (TGA, DSC), provide valuable data on the transformation of this compound into alumina. nih.govnih.govresearchgate.net This data is then used to develop and validate computational models that can predict the material's behavior under different processing conditions. This integrated approach accelerates the discovery and optimization of new materials.

Engineering and Application-Oriented Research: The ultimate goal of developing new materials is their application in real-world technologies. This requires a close collaboration between materials scientists and engineers from various fields, including aerospace, automotive, and electronics. mdpi.commdpi.com For example, the development of lightweight, high-strength aluminium-matrix composites for automotive applications involves not only the synthesis of the composite material but also the design and testing of components made from it. researchgate.net

The following table highlights the key disciplines involved in the interdisciplinary research of aluminium-based materials derived from this compound:

| Discipline | Key Contributions | Research Focus |

| Chemistry | Synthesis of precursors, understanding reaction kinetics | Purity of this compound, Sol-gel chemistry, Decomposition pathways |

| Materials Science | Fabrication of materials, microstructural characterization | Alumina nanoparticles, Polymer composites, Thin films |

| Physics | Understanding physical properties, computational modeling | Mechanical strength, Thermal conductivity, Electronic properties |

| Engineering | Application design and testing, process optimization | Component manufacturing, Performance evaluation, Scalability |

Theoretical and Computational Chemistry Studies on Aluminium Tributyrate

Application of Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for studying metal complexes, including aluminum carboxylates. researchgate.netrsc.org DFT is used to solve the electronic structure of molecules, providing detailed information about geometry, bond energies, and electronic properties. researchgate.net For Aluminium Tributyrate, DFT calculations can elucidate the precise nature of the coordination between the aluminum (III) ion and the three butyrate (B1204436) ligands.

In biological and chemical systems, Al(III) is a hard metal ion that preferentially binds to negatively charged oxygen donors, such as the carboxylate groups (-COO⁻) of the butyrate ligands. nih.gov DFT studies on similar metal-carboxylate systems reveal that the interaction is not merely electrostatic; significant charge transfer occurs from the carboxylate oxygen atoms to the metal ion, which stabilizes the complex. nih.gov

Key research findings that can be derived from DFT calculations on this compound include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms. This includes bond lengths, bond angles, and dihedral angles, defining the coordination environment around the aluminum center. The coordination can be complex, with carboxylate ligands potentially acting in monodentate or bidentate fashions. academie-sciences.fr

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching and bending of Al-O and C=O bonds), which can be compared with experimental spectroscopic data to confirm the structure.

Below is an illustrative data table of structural parameters for a hypothetical optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | Al-O (carboxylate) | 1.85 - 1.95 Å |

| Bond Length | C=O (carboxylate) | 1.25 - 1.28 Å |

| Bond Angle | O-Al-O (intraligand) | ~60-65° (bidentate) |

| Bond Angle | O-Al-O (interligand) | ~90-120° |

| NBO Charge | Al | +2.5 to +2.8 |e| |

| NBO Charge | O (coordinated) | -0.8 to -1.0 |e| |

Molecular Modeling and Simulation for Conformational and Reactive Insights

While DFT provides a static picture of a single molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the dynamic behavior of atoms and molecules over time. jmaterenvironsci.comresearchgate.net MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. jmaterenvironsci.comresearchgate.net

For a molecule like this compound, with its flexible butyrate chains, MD simulations are invaluable for exploring its conformational landscape. These simulations can provide insights into:

Conformational Dynamics: The butyrate ligands are not rigid; their alkyl chains can rotate around single bonds. MD can map the accessible conformations and determine the most populated shapes of the molecule in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous solution).

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal how they interact with each other, predicting tendencies for aggregation or self-assembly. This is crucial for understanding the properties of the material in its solid or liquid state.

Solvation Effects: By including solvent molecules (e.g., water) in the simulation box, MD can model how this compound interacts with the solvent, predicting its solubility and the structure of its solvation shell. Studies on other Al(III) complexes have successfully used MD to understand ion coordination and its effect on the structure of surrounding molecules. nih.govnih.gov

The table below outlines potential studies using molecular modeling to investigate this compound.

| Simulation Type | System | Key Insights |

|---|---|---|

| Conformational Search | Single molecule in vacuum | Identification of low-energy conformers and rotational energy barriers of butyrate chains. |

| NPT Ensemble MD | Bulk amorphous solid | Prediction of bulk properties like density, radial distribution functions, and cohesive energy. jmaterenvironsci.com |

| NVT Ensemble MD | Single molecule in water box | Analysis of hydration structure, coordination number of water, and hydrogen bonding interactions. |

| Umbrella Sampling | Two molecules in solvent | Calculation of the potential of mean force to understand the thermodynamics of dimerization or aggregation. |

Predictive Studies on Reactivity, Stability, and Spectroscopic Signatures

A primary goal of computational chemistry is to predict molecular properties before a compound is synthesized or tested. By combining quantum chemical calculations and molecular simulations, a wide range of characteristics of this compound can be predicted.

Reactivity: DFT can be used to model chemical reactions involving this compound. For instance, the mechanism of hydrolysis (reaction with water) can be investigated by calculating the structures and energies of reactants, transition states, and products. The resulting energy profile provides the activation energy, which is a key predictor of the reaction rate. The interaction energies between the aluminum center and various Lewis bases can also be calculated to predict its reactivity in adduct formation. nih.gov

Stability: Thermodynamic stability can be assessed by calculating the enthalpy of formation. Thermal decomposition pathways can be explored by modeling the breaking of bonds at elevated temperatures and identifying the likely decomposition products.

Spectroscopic Signatures: Computational methods are highly effective at predicting spectroscopic data, which serve as fingerprints for molecular identification. A powerful application is the prediction of Nuclear Magnetic Resonance (NMR) parameters. For this compound, the 27Al NMR spectrum is of particular interest. DFT calculations using the Gauge-Including Projected Augmented Wave (GIPAW) method can accurately predict the isotropic chemical shift (δiso), the quadrupole coupling constant (CQ), and the asymmetry parameter (η). researchgate.netnih.gov These parameters are highly sensitive to the local coordination geometry around the aluminum nucleus. researchgate.netnih.gov Comparing calculated and experimental NMR data provides a stringent test of the computed structure.

The following table presents hypothetical 27Al NMR parameters for this compound in a representative coordination environment, illustrating the type of data generated from DFT calculations.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Isotropic Chemical Shift (δiso) | Position of the NMR signal, sensitive to the electronic environment. | 0 - 40 ppm (for octahedral AlO6 environment) |

| Quadrupole Coupling Constant (CQ) | Measures the interaction of the nuclear quadrupole moment with the local electric field gradient. Sensitive to symmetry. | 1 - 5 MHz |

| Asymmetry Parameter (η) | Describes the deviation of the electric field gradient from axial symmetry. | 0.1 - 0.7 |

Degradation Pathways and Stability Analysis of Aluminium Tributyrate

Pathways of Chemical and Hydrolytic Degradation

The primary pathway for the chemical degradation of aluminium tributyrate in aqueous environments is hydrolysis. The presence of water can lead to the cleavage of the ester linkages, resulting in the formation of aluminium hydroxide (B78521) and butyric acid. This reaction is influenced by factors such as pH and temperature.

The hydrolysis of aluminium carboxylates can be a complex process, potentially leading to the formation of various oligo- or polymeric species in solution. In some instances, uncontrolled hydrolysis can result in the precipitation of aluminium hydroxide, altering the physical and chemical properties of the system. However, stable aqueous solutions of aluminium carboxylates can be prepared, suggesting that the tendency towards hydrolysis can be managed under specific conditions google.com. The stability of these solutions is often dependent on maintaining a specific pH range, typically between 2.5 and 5 google.com.

The general reaction for the hydrolysis of this compound can be represented as:

Al(OOC(CH₂)₂CH₃)₃ + 3H₂O → Al(OH)₃ + 3CH₃(CH₂)₂COOH

Studies on the controlled hydrolysis of organoaluminum compounds, such as aluminum trialkyls, have shown that the reaction with water leads to the formation of alumoxanes, which are characterized by Al-O-Al linkages nih.gov. While this compound is a carboxylate rather than an alkyl, this highlights the reactivity of aluminum compounds with water. The hydrolysis of aluminium nitride in aqueous solutions also demonstrates the propensity of aluminum compounds to react with water to form aluminum hydroxides and oxyhydroxides, such as boehmite (AlOOH) and gibbsite (Al(OH)₃) mdpi.com. The rate of hydrolysis in these systems is significantly influenced by temperature and the liquid-to-solid ratio mdpi.com.

Table 1: Factors Influencing Hydrolytic Degradation of Aluminium Carboxylates

| Factor | Influence on Degradation | Reference |

| pH | Stability is often maintained within a specific pH range (e.g., 2.5-5) to prevent precipitation of aluminium hydroxide. | google.com |

| Temperature | Increased temperature generally accelerates the rate of hydrolysis. | mdpi.com |

| Water Availability | The presence of water is essential for the hydrolytic cleavage of the ester bonds. | nih.gov |

Enzymatic Degradation Mechanisms: Lessons from Tributyrin (B1683025) Decomposition

While specific studies on the enzymatic degradation of this compound are not extensively documented, valuable insights can be drawn from the well-studied enzymatic decomposition of tributyrin. Tributyrin is a triglyceride composed of a glycerol (B35011) backbone and three butyric acid molecules nih.gov. It serves as a structural analogue to the butyrate (B1204436) esters present in this compound.

The enzymatic hydrolysis of tributyrin is primarily carried out by lipases and esterases, such as tributyrinase nih.gov. These enzymes catalyze the hydrolysis of the ester bonds in tributyrin, releasing glycerol and butyric acid researchgate.net. This process is a key step in the metabolism of dietary fats and is also utilized by various microorganisms for the degradation of triglycerides nih.govtaylorandfrancis.com.

Several enzymes and microorganisms have been shown to be effective in degrading tributyrin:

Tributyrinase: An enzyme specific for the hydrolysis of tributyrins nih.gov.

Nocardia erythropolis: This bacterium has demonstrated significant activity against tributyrin nih.gov.

Staphylococcus caprae NCU S6: A newly identified bacterium that produces a lipase (B570770) with high hydrolytic activity towards tributyrin taylorandfrancis.com.

Candida antarctica lipase B (CALB): A commercially important lipase that effectively catalyzes the hydrolysis of tributyrin researchgate.net.

The enzymatic degradation of tributyrin suggests that the butyrate ester linkages in this compound could also be susceptible to attack by similar lipases and esterases. These enzymes would likely hydrolyze the ester bonds to release butyric acid, leaving behind an aluminium-containing core. The rate and extent of this degradation would depend on the specific enzyme, its concentration, and the environmental conditions researchgate.net.

Table 2: Enzymes and Microorganisms Involved in Tributyrin Degradation

| Enzyme/Microorganism | Action | Reference |

| Tributyrinase | Specific hydrolysis of tributyrins. | nih.gov |

| Nocardia erythropolis | Demonstrates high activity in degrading tributyrin. | nih.gov |

| Staphylococcus caprae NCU S6 Lipase | Exhibits a preference for hydrolyzing short to medium-chain triglycerides like tributyrin. | taylorandfrancis.com |

| Candida antarctica lipase B (CALB) | Catalyzes the hydrolysis of tributyrin to glycerol and butyric acid. | researchgate.net |

Thermal Decomposition Pathways and Products: Correlating with Spectroscopic and Thermogravimetric Data

The thermal stability and decomposition of this compound can be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information on weight loss as a function of temperature and the associated thermal events (endothermic or exothermic processes) ctherm.com.

For metal carboxylates in general, thermal decomposition is a multi-stage process d-nb.info. The initial stages often involve the loss of any hydrated water molecules, followed by the decomposition of the carboxylate ligands at higher temperatures d-nb.infocetco.com. The final decomposition product for many metal carboxylates is the corresponding metal oxide d-nb.info.

In the case of this compound, the thermal decomposition would be expected to proceed through the following general steps:

Initial Decomposition: At elevated temperatures, the butyrate ligands will begin to decompose. This process is likely to be endothermic and will result in a significant weight loss as volatile organic fragments are released researchgate.net.

Formation of Intermediates: The decomposition may proceed through the formation of intermediate species before the final product is formed.

Formation of Aluminium Oxide: At higher temperatures, the complete decomposition of the organic portion of the molecule will occur, leading to the formation of thermally stable aluminium oxide (Al₂O₃) as the final residue researchgate.netresearchgate.net.

Thermogravimetric analysis of related aluminium compounds, such as aluminium hydroxide and aluminium sulfate (B86663) hydrate (B1144303), shows distinct stages of weight loss corresponding to dehydration and the subsequent decomposition of the anion to form alumina (B75360) researchgate.netmdpi.com. For instance, the thermal decomposition of aluminium hydroxide involves several dehydration steps to form various phases of alumina mdpi.com. Similarly, the decomposition of aluminium nitrate (B79036) hydrate proceeds through dehydration and the elimination of nitrate groups, ultimately yielding amorphous alumina sci-hub.st.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to identify the chemical bonds present in the original compound and to analyze the solid residues at different stages of decomposition. The disappearance of characteristic C-H and C=O stretching vibrations of the butyrate group and the appearance of bands corresponding to Al-O vibrations in alumina would confirm the decomposition pathway.

Table 3: Predicted Stages of Thermal Decomposition of this compound

| Temperature Range (Conceptual) | Process | Expected TGA Result | Expected DSC Result |

| Low to Moderate | Desorption of any surface-adsorbed water or solvent. | Minor initial weight loss. | Small endothermic peak. |

| Moderate to High | Decomposition of butyrate ligands and release of volatile organic products. | Significant weight loss. | Major endothermic and/or exothermic peaks. |

| High | Formation of stable aluminium oxide (Al₂O₃). | Stable residual mass. | No significant thermal events. |

Future Research Directions and Emerging Trends

Innovations in Synthesis and Advanced Characterization Techniques for Aluminium Tributyrate

Future research in the synthesis of this compound is geared towards developing more efficient, cost-effective, and environmentally benign methods. A promising avenue lies in the refinement of non-aqueous routes, such as the reaction of aluminum alkoxides with butyric acid, which allows for greater control over the stoichiometry and purity of the final product. Innovations may also emerge from mechanochemical methods, which involve solvent-free reactions, reducing waste and energy consumption.

To gain a deeper understanding of this compound's structure and properties, advanced characterization techniques are becoming increasingly crucial. While traditional methods like infrared spectroscopy and thermal analysis provide foundational data, high-resolution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed insights into the coordination environment of the aluminum center and the dynamics of the butyrate (B1204436) ligands. semanticscholar.orgresearchgate.netwiley.com Specifically, 27Al NMR is a powerful tool for studying aluminum compounds. researchgate.net X-ray crystallography, where applicable, can provide definitive structural information, revealing bond lengths, angles, and crystal packing, which are vital for understanding its reactivity. scispace.comscispace.comdaneshyari.comnih.gov

Interactive Table: Potential Advanced Characterization Techniques for this compound

| Technique | Information Gained | Potential Insights for this compound |

|---|---|---|

| High-Resolution NMR (¹H, ¹³C, ²⁷Al) | Chemical environment of nuclei, connectivity, and dynamics. | Elucidation of the coordination mode of the butyrate ligands, identification of different aluminum species in solution or solid state. |

| X-ray Diffraction (XRD) | Crystal structure, phase purity. | Determination of the precise three-dimensional arrangement of atoms, understanding intermolecular interactions. |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pathways. | Assessment of its suitability for high-temperature applications and understanding its degradation mechanism. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, bonding information. | Confirmation of the carboxylate coordination to the aluminum center. |

Expanding the Catalytic Scope and Selectivity for Novel Transformations

Aluminium compounds are well-established as versatile catalysts in a wide range of organic transformations. d-nb.infoalfachemic.comrsc.org The Lewis acidic nature of the aluminum center in this compound makes it a promising candidate for catalyzing reactions such as esterifications, transesterifications, and aldol (B89426) condensations. Future research will likely focus on exploring its catalytic activity in novel and more complex chemical transformations.

A key area of investigation will be its application in polymerization reactions. researchgate.nethw.ac.ukusask.ca Aluminum complexes are known to be effective initiators for the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polymers. oup.comacs.orgresearchgate.net Investigating the potential of this compound in this area could lead to the development of new, sustainable polymeric materials. Furthermore, its role in stereoselective synthesis, where the catalyst influences the three-dimensional arrangement of atoms in the product molecule, presents an exciting frontier. By modifying the ligand environment around the aluminum center, it may be possible to design catalysts with high selectivity for specific stereoisomers, which is of paramount importance in the pharmaceutical and fine chemical industries. thieme-connect.de

Development of Advanced Computational Models for Predicting Behaviour

The development of sophisticated computational models is poised to revolutionize the study of this compound, enabling the prediction of its behavior and properties with increasing accuracy. researchgate.net Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, bonding, and reactivity of aluminum complexes. researchgate.netnih.govnih.gov DFT calculations can be employed to model the geometry of this compound, predict its spectroscopic properties (such as NMR chemical shifts), and elucidate the mechanisms of reactions in which it participates as a catalyst. researchgate.net

Molecular dynamics (MD) simulations offer a complementary approach, allowing for the study of the dynamic behavior of this compound in different environments. nih.govmdpi.comnih.gov MD simulations can provide insights into its solubility, aggregation behavior in solution, and interactions with other molecules. By simulating the compound at the atomic level, researchers can gain a deeper understanding of the structure-property relationships that govern its performance in various applications. These predictive models will be invaluable for the rational design of new catalysts and materials based on this compound, accelerating the pace of discovery and innovation.

Sustainable and Circular Economy Applications in Chemistry and Materials Science

The principles of a circular economy, which emphasize the reduction of waste and the continual use of resources, are becoming increasingly important in the chemical industry. dkshdiscover.comkochmodular.compwc.comhbm4eu.euweforum.org Aluminium itself is a highly recyclable material, and this ethos can be extended to its chemical compounds. mdpi.comeuropean-aluminium.eueuropean-aluminium.eualoki.humetalpackagingeurope.org

Future research will focus on the lifecycle of this compound, from its synthesis using sustainable feedstocks to its end-of-life management. One area of interest is its potential use as a precursor for the synthesis of advanced materials. Upon controlled thermal decomposition, aluminum carboxylates can yield high-purity alumina (B75360) (aluminum oxide), a valuable ceramic material with numerous applications. This provides a pathway for the recovery and reuse of the aluminum content.

Furthermore, the biodegradability of the butyrate ligands is a key consideration. oup.comwikipedia.orgnih.govnih.govarizona.edu Research into the environmental fate of this compound will be crucial to ensure its use aligns with green chemistry principles. By designing closed-loop systems where the aluminum can be efficiently recovered and the organic components are either biodegraded or repurposed, this compound can contribute to a more sustainable and circular chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報